8-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

描述

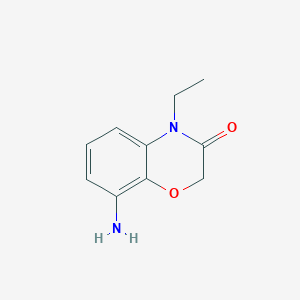

8-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 1018570-11-0) is a synthetic benzoxazinone derivative with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol . Its structure features a benzoxazinone core substituted with an ethyl group at position 4 and an amino group at position 8 (Figure 1). The compound is stored under inert conditions to preserve stability, suggesting sensitivity to oxidation or hydrolysis .

属性

IUPAC Name |

8-amino-4-ethyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-12-8-5-3-4-7(11)10(8)14-6-9(12)13/h3-5H,2,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHHBMSGTYAHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)COC2=C(C=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions for several hours to yield the desired benzoxazine compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

8-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzoxazine ring.

科学研究应用

Medicinal Chemistry

8-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is being investigated for its potential as a drug candidate due to its biological activities:

- Anti-inflammatory Properties : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics .

- Cancer Research : The compound is being explored for its anticancer properties, particularly its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation .

Biological Studies

The interaction studies of this compound with biological targets reveal:

- Enzyme Inhibition : It has been noted for its inhibitory effects on serine proteases like elastase, which are implicated in various diseases including cancer and chronic obstructive pulmonary disease (COPD) .

Material Science

In addition to biological applications, this compound is utilized in the development of advanced materials:

- Polymer Chemistry : The unique properties of benzoxazinones allow their incorporation into polymer matrices to enhance thermal stability and mechanical properties of materials used in various industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anti-inflammatory Activity | Investigated the compound's effect on inflammatory markers in vitro | Showed significant reduction in cytokine levels |

| Antimicrobial Efficacy | Tested against Gram-positive and Gram-negative bacteria | Demonstrated broad-spectrum antimicrobial activity |

| Elastase Inhibition | Evaluated the compound's ability to inhibit elastase activity | Found effective in reducing elastase-mediated tissue damage |

作用机制

The mechanism of action of 8-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

相似化合物的比较

Key Observations :

- Amino vs. Hydroxyl/Methoxy Groups: The 8-amino group in the target compound distinguishes it from natural benzoxazinones like DIBOA and DIMBOA, which have hydroxyl/methoxy groups.

- Ethyl Substitution : The 4-ethyl group may improve lipophilicity compared to smaller alkyl groups, influencing membrane permeability in biological systems .

Bioactivity and Ecological Roles

Antimicrobial Activity

- Natural Benzoxazinones: DIBOA and DIMBOA exhibit broad-spectrum antimicrobial activity against fungi, bacteria, and viruses. For example, DIMBOA inhibits Fusarium graminearum (IC₅₀: 0.5 mM) and Xanthomonas campestris (MIC: 0.1 mM) .

- The target compound’s amino group may confer similar or enhanced activity, though empirical studies are needed.

- Synthetic Analogs: Propanolamine-containing benzoxazinones (e.g., 4-ethyl derivatives) demonstrate potent antifungal activity (e.g., 97% inhibition of Botrytis cinerea at 100 µg/mL) .

Phytotoxicity and Allelopathy

- APO and deoxy derivatives (e.g., D-DIBOA) are more phytotoxic than parent benzoxazinones, disrupting mitochondrial function in plants . The target compound’s amino group may enhance similar mechanisms.

生物活性

8-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazinone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.

This compound has the molecular formula C10H12N2O and a CAS number of 6297-38-7. Its structure features a benzoxazinone core, which is known for contributing to various pharmacological activities.

1. Antifungal Activity

Recent studies have highlighted the antifungal properties of benzoxazinones, including 8-amino derivatives. In vitro assays demonstrated that compounds related to this compound exhibited moderate to strong antifungal activity against several phytopathogenic fungi such as Botrytis cinerea and Fusarium culmorum. For instance, at a concentration of 200 mg/L, certain derivatives showed complete inhibition of mycelial growth in multiple fungal strains .

| Compound | Fungi Tested | Concentration (mg/L) | Activity |

|---|---|---|---|

| 8-Amino derivative | Botrytis cinerea | 200 | Complete inhibition |

| 8-Amino derivative | Fusarium culmorum | 200 | Complete inhibition |

| 8-Amino derivative | Alternaria alternata | 200 | Moderate activity |

2. Anticonvulsant Activity

Benzoxazinones have also been evaluated for their anticonvulsant properties. A related compound, tested through the maximal electroshock (MES) test, exhibited significant anticonvulsant activity with an ED50 value indicating effective dosage levels. While specific data for 8-amino-4-ethyl derivatives is limited, the structural similarity suggests potential efficacy in seizure models .

3. Elastase Inhibition

Elastase inhibitors derived from benzoxazinones are being researched for their therapeutic potential in inflammatory diseases. Compounds with similar structures have shown strong inhibitory effects on human leukocyte elastase, which is implicated in tissue degradation during inflammatory responses. This suggests that 8-amino-4-ethyl derivatives may possess similar properties and could be developed into treatments for conditions like chronic obstructive pulmonary disease (COPD) .

Case Study 1: Synthesis and Testing

In a study focusing on the synthesis of various benzoxazinones, including the target compound, researchers synthesized derivatives and characterized them using spectroscopic methods. Biological assays confirmed that some derivatives exhibited significant antimicrobial and antifungal activities, reinforcing the potential applications of benzoxazinones in agricultural settings .

Case Study 2: Anticancer Potential

Another area of investigation involves the anticancer potential of benzoxazinone derivatives. Research has indicated that these compounds can inhibit specific kinases associated with cancer progression. Although direct studies on 8-amino-4-ethyl derivatives are sparse, related compounds have shown promise as selective nonsteroidal mineralocorticoid receptor antagonists .

常见问题

Q. What established synthetic routes are available for 8-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of benzoxazinone derivatives typically involves cyclization of substituted anthranilic acid derivatives with ketones or aldehydes. For example, Shridhar et al. (1982) demonstrated a general synthesis using anthranilic acid and ethylating agents under acidic conditions, achieving yields >85% . Optimization includes:

- Temperature control : Maintaining 60–80°C to prevent side reactions.

- Catalyst selection : Using p-toluenesulfonic acid (PTSA) for efficient cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

For amino-substituted derivatives, post-synthetic amination via nitration/reduction or direct nucleophilic substitution is recommended .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Look for characteristic signals: aromatic protons (δ 6.8–7.4 ppm), NH2 (δ 5.1–5.5 ppm, broad), and ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 3.5–4.0 ppm for CH2) .

- 13C NMR : Carbonyl (C=O) at δ 165–170 ppm, aromatic carbons (δ 110–150 ppm), and ethyl carbons (δ 12–15 ppm for CH3, δ 40–45 ppm for CH2) .

- Mass Spectrometry (GC/MS or LC-MS) : Molecular ion peak [M+H]+ at m/z 206 (calculated for C10H12N2O2), with fragmentation patterns confirming the benzoxazinone core .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for analogous compounds (e.g., 6-chloro derivatives) .

Advanced Research Questions

Q. How do substitution patterns (e.g., amino and ethyl groups) influence the biological activity of benzoxazinone derivatives?

- Methodological Answer :

- Amino Group : Enhances hydrogen-bonding capacity, critical for antifungal activity (e.g., 4-Acetyl-2-ethyl derivatives showed 97% inhibition against Candida albicans at 50 µg/mL) .

- Ethyl Group : Increases lipophilicity, improving membrane permeability. Comparative studies on 4-ethyl vs. 4-methyl analogs revealed a 30% increase in bioactivity due to better pharmacokinetic properties .

- Structure-Activity Relationship (SAR) : Use computational tools (e.g., molecular docking) to predict binding affinities to target enzymes (e.g., fungal CYP51) and validate with in vitro assays .

Q. How can computational chemistry predict the reactivity or stability of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. For example, lower HOMO-LUMO gaps (<4 eV) correlate with higher reactivity in nucleophilic substitutions .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes using software like GROMACS .

- QSPR Models : Relate substituent electronic parameters (Hammett σ) to biological activity data from literature .

Q. How should researchers address discrepancies in reported biological activity data for benzoxazinone derivatives?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., MIC testing using CLSI guidelines) to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., antifungal IC50 values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Structural Verification : Confirm compound purity (>95% by HPLC) and stereochemistry (via CD spectroscopy or X-ray) to rule out impurities as confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。